2-Pentanone, 4-(acetyloxy)-, (S)- (9CI)
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis aims to create chiral compounds from achiral or prochiral precursors, yielding a single enantiomer or a specific mixture of isomers. researchgate.net The use of chiral building blocks, often sourced from the "chiral pool" of readily available natural products like amino acids and sugars, is a foundational strategy in this field. researchgate.netwikipedia.org This approach is efficient because it incorporates a pre-existing stereocenter, preserving its chirality throughout a reaction sequence and guiding the formation of new stereocenters. wikipedia.org This strategy can significantly simplify the synthesis of complex targets, such as natural products and pharmaceuticals, by reducing the complexity and improving stereochemical control. researchgate.net The market for single-isomer drugs has grown significantly, underscoring the industrial importance of producing enantiomerically pure compounds. enamine.net
The value of chiral building blocks extends beyond their direct incorporation into a target's carbon skeleton. They are also used to create chiral catalysts, reagents, and auxiliaries that facilitate asymmetric transformations. wikipedia.orgnumberanalytics.com
Overview of Stereochemical Control in Complex Molecule Construction
Stereochemical control is the ability to direct a chemical reaction to produce a desired stereoisomer. fiveable.menumberanalytics.com This control is critical because the three-dimensional arrangement of atoms in a molecule profoundly influences its physical, chemical, and biological properties. numberanalytics.comfiveable.me For instance, in the pharmaceutical industry, one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic. numberanalytics.com
Chemists employ several strategies to achieve stereochemical control, including the use of chiral auxiliaries, which are temporarily attached to a molecule to direct a reaction, and chiral catalysts, which can induce chirality in a substrate. numberanalytics.com Factors influencing the stereochemical outcome of a reaction include the choice of reagents, catalysts, solvents, and temperature. fiveable.me The ultimate goal is to develop efficient synthetic methods that provide rational and predictable control over the stereochemistry of complex molecules. researchgate.netfiveable.me
The synthesis of chiral 1,3-diols, which are important structural motifs in many natural products, serves as a prime example of the importance of stereochemical control. nih.govresearchgate.netnih.gov Methods like the Narasaka-Prasad reduction of β-hydroxyketones are employed to create these diols with specific stereochemistry. nih.govresearchgate.net
Historical Context of Chiral Acetates as Synthetic Intermediates
The recognition of molecular chirality dates back to Louis Pasteur's work in 1848. nih.gov Since then, chemists have developed numerous methods to control stereochemistry, with chiral functional groups playing a pivotal role. Acetates are among the most classic and versatile functional groups used in this context.
Historically, chiral acetates have been used extensively as protecting groups for alcohols. wikipedia.org An acetate (B1210297) group can mask a reactive alcohol, preventing it from interfering with subsequent reaction steps, and can then be removed under specific conditions. wikipedia.org This strategy is fundamental in multi-step organic synthesis.
Furthermore, the acetate group itself can be a key part of a chiral building block. For example, the enzymatic hydrolysis of a racemic diacetate is a common method for producing enantiomerically pure hydroxy-acetates, which are valuable synthetic intermediates. orgsyn.org Lipases, in particular, are often used for the kinetic resolution of racemic alcohols via enantioselective acylation with an acetate source, such as vinyl acetate. osaka-u.ac.jpnih.gov This process selectively acylates one enantiomer, allowing for the separation of the resulting chiral acetate from the unreacted chiral alcohol. This highlights the dual role of the acetate group: as a handle for stereoselective transformation and as a stable protecting group for the resulting chiral alcohol.
Data and Properties
While specific research data for (S)-4-acetoxy-2-pentanone is not widely published, properties can be inferred from related, well-documented compounds.
Table 1: Physical Properties of Related Ketones This table presents data for structurally similar compounds to provide context.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Pentanone | C₅H₁₀O | 86.13 | 102 | 0.806 |
| 4-Hydroxy-4-methyl-2-pentanone | C₆H₁₂O₂ | 116.16 | 166 | 0.931 |
| 4-Methoxy-4-methyl-2-pentanone | C₇H₁₄O₂ | 130.18 | - | - |
Source: wikipedia.orgsigmaaldrich.comnih.govsigmaaldrich.com
Table 2: Synthesis Methods for Chiral Alcohols and Diols This table summarizes common strategies relevant to the synthesis of precursors for chiral acetoxy pentanones.
| Method | Description | Key Feature |
| Asymmetric Hydrogenation | Reduction of carbonyl compounds using a chiral catalyst to produce chiral alcohols. | High efficiency for synthesizing chiral alcohols. |
| Enzymatic Kinetic Resolution | Use of enzymes, like lipases, to selectively acylate one enantiomer of a racemic alcohol. nih.govosaka-u.ac.jp | Environmentally benign, high enantioselectivity. |
| Substrate-Controlled Induction | The existing stereochemistry in a substrate directs the formation of new stereocenters. nih.gov | Utilizes chiral pool starting materials effectively. |
| Asymmetric Aldol (B89426) Reaction | Reaction catalyzed by chiral organocatalysts to produce chiral β-hydroxy ketones. nih.gov | Forms carbon-carbon bonds with high stereocontrol. |
Properties
CAS No. |
197897-78-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 |
IUPAC Name |
[(2S)-4-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
FTFUBYBSJNACIC-LURJTMIESA-N |
SMILES |
CC(CC(=O)C)OC(=O)C |
Synonyms |
2-Pentanone, 4-(acetyloxy)-, (S)- (9CI) |
Origin of Product |
United States |
Asymmetric Synthesis of S 4 Acetyloxy 2 Pentanone
Enantioselective Methodologies for Chiral Secondary Alcohols and Acetates
The generation of the chiral hydroxyl group is the pivotal step in the synthesis. Four principal strategies have been established for this purpose: catalytic asymmetric hydrogenation, organocatalytic C-C bond formation, syntheses employing chiral auxiliaries, and chemoenzymatic resolutions.
Catalytic asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. wikipedia.org For the synthesis of (S)-4-hydroxy-2-pentanone, the most logical precursor is the prochiral β-diketone, 2,4-pentanedione (acetylacetone). This reaction utilizes transition metal catalysts, typically ruthenium, complexed with chiral ligands to facilitate the selective addition of hydrogen across one of the carbonyl groups. okayama-u.ac.jp
The catalyst system developed by Noyori, which pairs ruthenium with the atropisomeric diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is highly effective for this class of transformation. harvard.edu The rigid C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, which differentiates the two faces of the prochiral ketone substrate. harvard.edu The reaction proceeds with high enantioselectivity to yield the chiral β-hydroxy ketone. okayama-u.ac.jp The choice of the (R)- or (S)-BINAP ligand dictates which enantiomer of the alcohol is produced. For the synthesis of the (S)-alcohol, the (S)-BINAP ligand is typically employed.
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Pressure (H₂) | Temp. | Yield | e.e. (%) | Ref. |
| [RuCl₂(benzene)]₂ | (S)-BINAP | 2,4-Pentanedione | Methanol (B129727) | 4 atm | 100°C | High | >95 | harvard.edu |
| RuBr₂[(R)-BINAP] | (R)-BINAP | Methyl 3-oxobutanoate | CH₂Cl₂ | 100 atm | 23°C | 100% | 99 (for R) | harvard.edu |
| [Ru(OAc)₂(BINAP)] | (S)-BINAP | Tiglic Acid | Methanol | - | - | - | 88 | researchgate.net |
| Ru-Fluoroalkylated BINAP | Fluoro-BINAP | Dimethyl Itaconate | scCO₂ | 40 bar | 50°C | 99% | 72 | liv.ac.uk |
e.e. = enantiomeric excess. The data presented are for analogous β-keto ester or unsaturated acid substrates, demonstrating the capability of the catalyst system.
Organocatalysis offers a metal-free alternative for asymmetric synthesis. The direct asymmetric aldol (B89426) reaction between acetone (B3395972) and acetaldehyde (B116499), catalyzed by small chiral organic molecules like the amino acid L-proline and its derivatives, can be used to construct the carbon skeleton of 4-hydroxy-2-pentanone while simultaneously setting the stereochemistry. nih.gov
The mechanism involves the formation of a chiral enamine intermediate between the ketone (acetone) and the organocatalyst. nih.gov This enamine then attacks the aldehyde (acetaldehyde) from a sterically preferred face, directed by the chiral environment of the catalyst, to form the C-C bond. Subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst. nih.govnih.gov The stereochemical outcome is controlled by the catalyst's ability to form a rigid, hydrogen-bonded transition state that favors one attack trajectory over the other. nih.gov Various prolinamide derivatives have been developed to enhance reactivity and selectivity. researchgate.net
| Catalyst | Aldehyde | Ketone | Conditions | Yield | e.e. (%) | Ref. |
| L-Proline | Isobutyraldehyde | Acetone | RT, neat | 97% | 96 | nih.gov |
| L-Prolinamide (3h) | 4-Nitrobenzaldehyde | Acetone | 20 mol% cat, -25°C | High | 93 | researchgate.net |
| L-Proline | nih.govprinceton.edu-Dithiane-2-carbaldehyde | Acetone | RT | 91% | 96 | princeton.edu |
e.e. = enantiomeric excess. Data shown are for analogous aldehydes, illustrating the general effectiveness of the method.
In this classical approach to asymmetric synthesis, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. The auxiliary then directs the stereochemistry of a subsequent reaction in a predictable manner. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product.
While no specific literature was identified for the synthesis of (S)-4-(acetyloxy)-2-pentanone using this method, a plausible route would involve an Evans-type asymmetric aldol reaction. An acetic acid derivative could be attached to a chiral oxazolidinone auxiliary. Deprotonation would form a (Z)-enolate, which would then react with acetaldehyde. The bulky auxiliary would shield one face of the enolate, leading to a highly diastereoselective aldol addition. Subsequent removal of the auxiliary would furnish (S)-4-hydroxy-2-pentanone. This method is known for its high stereocontrol in forming contiguous stereocenters.
Chemoenzymatic methods leverage the high selectivity of enzymes for asymmetric transformations. For the synthesis of (S)-4-(acetyloxy)-2-pentanone, the most direct and widely used chemoenzymatic strategy is the kinetic resolution of racemic 4-hydroxy-2-pentanone. mdpi.com In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. mdpi.com
Using an acyl donor like vinyl acetate (B1210297), a lipase such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase (Amano AK) can selectively acetylate the (R)-enantiomer of 4-hydroxy-2-pentanone. mdpi.com This results in the formation of (R)-4-(acetyloxy)-2-pentanone and leaves behind the desired, unreacted (S)-4-hydroxy-2-pentanone with high enantiomeric purity. The (S)-alcohol can then be separated from the (R)-acetate and subsequently acetylated chemically to yield the final target product. This method is highly efficient, often achieving excellent enantioselectivity (E > 200). mdpi.com
| Enzyme | Substrate | Acyl Donor | Conditions | Conversion (%) | Product (e.e. %) | Ref. |
| Amano Lipase AK | rac-2-Phenylchroman-4-ol | Vinyl Acetate | THF, 30°C | ~50 | >99 (Acetate) | mdpi.com |
| Candida antarctica Lipase B (CAL-B) | rac-β-Aryl-δ-hydroxy-γ-lactone | Vinyl Propionate | DIPE, RT | 49 | 99 (Propionate) | mdpi.com |
| Lipase PS | rac-2-(4-chlorobenzyl)-5 | Vinyl Acetate | Water, RT | 30 | 92 (Alcohol) | mdpi.com |
e.e. = enantiomeric excess. DIPE = Diisopropyl ether. Data is for analogous hydroxy ketones and lactones, demonstrating the high selectivity of lipase-catalyzed resolutions.
Precursor Design and Stereoselective Functionalization
Symmetric Prochiral Precursor: The use of 2,4-pentanedione as a starting material is an elegant approach. harvard.edu This C5 molecule already contains the complete carbon backbone and the required oxidation state at C2 and C4. The synthetic challenge is reduced to the enantioselective reduction of one of the two identical ketone functionalities. Asymmetric hydrogenation is the ideal method for this stereoselective functionalization, directly converting the prochiral diketone into the chiral hydroxy-ketone in a single, highly atom-economical step.
Stepwise Asymmetric Construction: An alternative strategy involves building the carbon skeleton from smaller fragments using a C-C bond-forming reaction. The organocatalytic aldol reaction between acetone (a C3 unit) and acetaldehyde (a C2 unit) exemplifies this approach. nih.govnih.gov Here, the stereocenter is created concurrently with the carbon backbone. This method offers flexibility but is less atom-economical and may require more steps compared to the hydrogenation of a pre-existing skeleton.
Optimization of Enantioselectivity and Diastereoselectivity in Synthetic Steps
Achieving high levels of stereocontrol often requires careful optimization of reaction conditions. Key parameters that influence enantioselectivity include the catalyst, solvent, temperature, and additives.
For catalytic asymmetric hydrogenation , the choice of chiral ligand is paramount. However, other factors are also crucial. Studies have shown that solvent polarity can have a significant effect; for instance, hydrogenations in methanol often yield different selectivities compared to those in supercritical carbon dioxide (scCO₂). liv.ac.uk Temperature and hydrogen pressure are also key variables, with lower temperatures generally favoring higher enantioselectivity, sometimes at the cost of reaction rate. liv.ac.uk
| Method | Variable | Conditions | Outcome | Ref. |
| Ru-Catalyzed Hydrogenation | Temperature | 50°C vs 30°C in scCO₂ | Higher temp increased conversion but decreased e.e. | liv.ac.uk |
| Organocatalytic Reduction | Temperature | RT vs -20°C | Lower temp improved e.e. for aliphatic ketones. | nih.gov |
| Lipase-Catalyzed Resolution | Acyl Donor/Solvent | VinOAc in THF vs neat VinOAc | Using VinOAc as solvent increased conversion to 50%. | mdpi.com |
In chemoenzymatic resolutions , optimization involves screening different enzymes to find the one with the best selectivity (E-value) for a given substrate. mdpi.com The nature of the acyl donor (e.g., vinyl acetate vs. acetic anhydride) and the solvent system are critical. For example, using vinyl acetate as both the acyl donor and the solvent can drive the reaction to the ideal 50% conversion for a perfect kinetic resolution. mdpi.com Temperature also plays a role in enzyme activity and stability.
For organocatalytic aldol reactions , the structure of the proline-derived catalyst can be fine-tuned to maximize stereoselectivity. nih.gov The presence of acidic or basic additives can influence the reaction by modulating the catalyst's activity and the stability of the key transition state. Temperature is also a critical lever; reactions are often run at low temperatures (e.g., -25°C) to enhance enantiomeric excess. researchgate.net
Advanced Spectroscopic and Chiroptical Characterization for Absolute Configuration Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For (S)-4-(acetyloxy)-2-pentanone, a suite of NMR experiments provides information on the chemical environment of each nucleus, the connectivity between atoms, and the spatial relationships between protons.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₃) | ~2.15 (s) | ~30.5 |
| C2 (C=O) | - | ~207.0 |
| C3 (-CH₂-) | ~2.70 (dd), ~2.55 (dd) | ~49.0 |
| C4 (-CH-) | ~5.00 (m) | ~68.0 |
| C5 (-CH₃) | ~1.25 (d) | ~20.0 |
| C6 (O=C-CH₃) | ~2.05 (s) | ~21.0 |
| C7 (O=C-CH₃) | - | ~170.0 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.
2D NMR Techniques for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework by establishing correlations between nuclei. wikipedia.org For (S)-4-(acetyloxy)-2-pentanone, several key 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For (S)-4-(acetyloxy)-2-pentanone, a COSY spectrum would show a critical cross-peak between the methine proton at C4 and the adjacent protons of the methylene group at C3, as well as between the C4 proton and the methyl protons at C5. This confirms the -CH(OAc)-CH₂-C(O)- fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.orgyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the proton signal around 5.00 ppm to the carbon signal at approximately 68.0 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for piecing together the full carbon skeleton. Key HMBC correlations would be expected from the C1 methyl protons to the C2 carbonyl carbon, and from the C5 methyl protons to the C4 methine carbon. Furthermore, the protons of the acetyl methyl group (C6) would show a correlation to the ester carbonyl carbon (C7), confirming the acetate (B1210297) ester functionality.
Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination
While standard NMR can elucidate the structure, it cannot distinguish between enantiomers. To determine enantiomeric excess and assign the absolute configuration, chiral derivatizing agents (CDAs) are employed. wikipedia.orgnih.govresearchgate.net The Mosher's ester method is a widely used technique for secondary alcohols. nih.govstackexchange.comsemanticscholar.orgspringernature.com
To apply this method, the target molecule's precursor, (S)-4-hydroxy-2-pentanone, would be reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) to form a pair of diastereomeric Mosher's esters. nih.govspringernature.com These diastereomers exhibit distinct ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be determined. stackexchange.comnih.gov Protons on one side of the MTPA plane in the favored conformation will experience shielding (negative Δδ), while those on the other side will be deshielded (positive Δδ), allowing for the assignment of the (S) configuration to the carbinol center.
Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and thus the molecular formula, of a compound and its fragments.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. chemguide.co.uklibretexts.org This provides valuable structural information. For (S)-4-(acetyloxy)-2-pentanone (Molecular Weight: 144.17 g/mol ), the fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) can be predicted.
Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com For esters, a characteristic fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, or cleavage of the acyl or alkoxy groups.
Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 129 | [M - CH₃]⁺ | Loss of the C1 methyl radical |
| 101 | [M - CH₃CO]⁺ | Alpha-cleavage at C2, loss of acetyl radical |
| 84 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid |
| 71 | [CH₃CH(OAc)]⁺ | Cleavage between C2 and C3 |
| 58 | [C₃H₆O]⁺• | McLafferty rearrangement (from ketone) |
| 43 | [CH₃CO]⁺ | Acylium ion from either ketone or ester |
Note: The base peak is often the highly stable acylium ion at m/z 43.
Analysis of the mass spectrum of the parent compound, 2-pentanone, shows major fragments at m/z 71 (loss of a methyl group) and m/z 43 (acylium ion), with a distinctive peak at m/z 58 resulting from the McLafferty rearrangement. blogspot.comyoutube.com The presence of the acetoxy group in the target molecule would introduce additional fragmentation pathways, such as the characteristic loss of acetic acid (60 Da). youtube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. rsc.org For (S)-4-(acetyloxy)-2-pentanone, the molecular formula is C₇H₁₂O₃.
The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. This experimental value is then compared to the theoretical mass to confirm the molecular formula. nih.govnih.gov
HRMS Data for C₇H₁₂O₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Theoretical Exact Mass | 144.07864 u |
| Required Resolution | < 5 ppm |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing direct information about its absolute configuration. The primary methods are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. wikipedia.orgbruker.com It provides a stereochemical fingerprint of the entire molecule. mdpi.comacs.org To determine the absolute configuration, the experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental spectrum of the (S)-enantiomer and the calculated spectrum for the (S)-configuration provides a reliable assignment of the absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD is the differential absorption of circularly polarized UV-Vis light by electronic transitions. nih.govmtoz-biolabs.com The ketone chromophore in (S)-4-(acetyloxy)-2-pentanone has a weak n→π* electronic transition around 280-300 nm, which is sensitive to the chiral environment. The sign of the Cotton effect for this transition can often be predicted by empirical rules, such as the octant rule for ketones. stackexchange.com For a more robust assignment, the experimental ECD spectrum is compared with a spectrum calculated using time-dependent DFT (TD-DFT). acs.orgnih.govcomporgchem.comnih.govtechnologynetworks.com A positive or negative Cotton effect in the experimental spectrum that matches the prediction for the (S)-configuration confirms the absolute stereochemistry.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule and their chemical environment.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of 4-acetoxy-2-pentanone is expected to show characteristic absorption bands for both the ketone and the ester functional groups.
The most prominent features in the spectrum would be the carbonyl (C=O) stretching vibrations. The ketone C=O stretch typically appears in the region of 1700-1725 cm⁻¹. libretexts.org The ester C=O stretch is expected at a slightly higher wavenumber, generally in the 1735-1750 cm⁻¹ range. study.com Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. The presence and precise positions of these bands confirm the presence of both functional groups.
Table 3: Predicted FT-IR Vibrational Frequencies for 4-acetoxy-2-pentanone
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |
| C=O (ester) | Stretching | 1735-1750 | Strong |
| C=O (ketone) | Stretching | 1700-1725 | Strong |
| C-O (ester) | Stretching | 1000-1300 | Strong |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.
For 4-acetoxy-2-pentanone, the Raman spectrum would also be expected to show the carbonyl stretching vibrations of the ketone and ester groups. nih.gov However, the relative intensities of these bands may differ from the FT-IR spectrum. The C-C bond vibrations of the pentanone backbone and the various C-H bending modes would also be observable. While less commonly used for determining absolute configuration, Raman spectroscopy provides a detailed fingerprint of the molecule's vibrational modes, which is valuable for structural confirmation.
Table 4: Predicted Raman Shifts for 4-acetoxy-2-pentanone
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Strong |
| C=O (ester) | Stretching | 1735-1750 | Medium |
| C=O (ketone) | Stretching | 1700-1725 | Medium |
| C-C | Stretching | 800-1200 | Medium-Weak |
Chemical Transformations and Reactivity Profile of S 4 Acetyloxy 2 Pentanone
Stereoselective Transformations of the Ketone Functionality
The ketone group at the C2 position is a primary site for a variety of chemical modifications. The inherent chirality of the molecule allows for a high degree of stereocontrol in reactions at this center.
Asymmetric Reductions to Diols
The reduction of the ketone in (S)-4-(acetyloxy)-2-pentanone is a key transformation that leads to the formation of chiral 2,4-pentanediol (B147393) derivatives. These diols are valuable intermediates in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Biocatalytic reductions, in particular, have demonstrated exceptional selectivity. nih.govnih.gov The use of whole-cell biocatalysts or isolated ketoreductases (KREDs) often provides access to specific stereoisomers of the resulting diol with high enantiomeric excess (ee) and diastereomeric excess (de). nih.govmdpi.com These enzymatic systems, frequently dependent on cofactors like NADPH, can be engineered to favor the formation of either the syn- or anti-diol. nih.gov For instance, many ketoreductases follow Prelog's rule, where the hydride is delivered to the Re-face of the ketone, but anti-Prelog reductases are also known and utilized to generate the opposite stereoisomer. mdpi.comftb.com.hr
Chemical methods for the reduction of β-hydroxy ketones can also achieve high diastereoselectivity. Chelation-controlled reductions, for example using reagents like LiAlH4 in the presence of a Lewis acid, can favor the formation of syn-1,3-diols by forming a cyclic intermediate that directs the hydride delivery from a specific face. nih.gov
Table 1: Examples of Asymmetric Reduction of Ketones to Diols
| Catalyst/Reagent | Substrate | Product Diol Stereochemistry | Selectivity |
| NADPH-dependent Ketoreductase | Prochiral Ketones | Chiral Alcohols | >99% ee nih.gov |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99% ee (anti-Prelog) mdpi.com |
| LiI/LiAlH4 | β-Alkoxy Ketones | syn-1,3-diols | up to >99:1 syn:anti nih.gov |
| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | (R)-1,3-butanediol | 100% ee researchgate.net |
Nucleophilic Additions and Subsequent Chiral Induction
The ketone functionality of (S)-4-(acetyloxy)-2-pentanone is susceptible to nucleophilic attack. The existing stereocenter at C4 exerts a significant diastereoselective influence on the outcome of such additions, a phenomenon known as substrate-controlled synthesis. Models such as the Felkin-Anh and Cram chelation models are often used to predict the stereochemical course of these reactions.
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or other carbon nucleophiles to the ketone can generate a tertiary alcohol. The stereochemistry of this newly formed chiral center is dictated by the steric and electronic properties of the substituents on the starting material and the incoming nucleophile. The approach of the nucleophile is generally favored from the less hindered face of the carbonyl group, leading to one major diastereomer. This chiral induction is a powerful tool for the construction of complex molecules with multiple stereocenters. youtube.com
Reactions Involving the Acetate (B1210297) Moiety
The acetate group serves as a protecting group for the C4 hydroxyl functionality but can also be selectively removed or transformed.
Selective Hydrolysis and Transesterification Reactions
The acetate group can be selectively hydrolyzed under basic or acidic conditions to reveal the free hydroxyl group, yielding (S)-4-hydroxy-2-pentanone. nist.gov However, enzymatic hydrolysis often provides a milder and more selective alternative, minimizing side reactions. Lipases and esterases are commonly employed for this purpose. researchgate.netpsu.edu These enzymes can exhibit high chemo- and regioselectivity, which is particularly useful in complex molecules with multiple ester groups. researchgate.net For instance, porcine pancreatic lipase (B570770) (PPL) has been successfully used for the regio- and enantioselective deacetylation of related diacetoxyphenyl alkyl ketones. researchgate.net
Enzymatic deacetylation is a widely studied field, with applications ranging from the modification of complex biomolecules like chitin (B13524) to the synthesis of fine chemicals. nih.govresearchgate.net The efficiency of enzymatic deacetylation can be influenced by the substrate's physical form and the reaction conditions. researchgate.netmdpi.com
Transesterification, another important reaction, allows for the exchange of the acetyl group for another acyl group. This can be achieved chemically using an alcohol in the presence of an acid or base catalyst, or enzymatically.
Conversion to Other Chiral Protecting Groups or Leaving Groups
Following the hydrolysis of the acetate, the resulting secondary alcohol can be converted into a variety of other protecting groups. This is often done to modulate the reactivity of the hydroxyl group or to introduce a group that is stable under specific reaction conditions where an acetate would not be. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers, or other ester groups.
Furthermore, the hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or triflate. This conversion activates the C4 position for nucleophilic substitution reactions (SN2), which typically proceed with inversion of configuration, providing a pathway to a range of other chiral compounds.
Carbon-Carbon Bond Forming Reactions
Beyond the nucleophilic additions to the ketone, (S)-4-(acetyloxy)-2-pentanone can participate in other carbon-carbon bond-forming reactions. For instance, the enolate of (S)-4-(acetyloxy)-2-pentanone can be generated by treatment with a suitable base. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to form new carbon-carbon bonds. The stereochemical outcome of these reactions can be influenced by the existing stereocenter, leading to the formation of new chiral centers with a degree of diastereoselectivity.
Enantioselective Aldol or Michael Reactions Utilizing the Ketone
The ketone functionality of (S)-4-(acetyloxy)-2-pentanone allows it to act as either an electrophile or a nucleophile in carbon-carbon bond-forming reactions such as the aldol and Michael reactions. The inherent chirality of the molecule presents opportunities for diastereoselective transformations.
Aldol Reactions:
In an aldol reaction, the enolate of (S)-4-(acetyloxy)-2-pentanone, formed by treatment with a suitable base, can act as a nucleophile, attacking an aldehyde or another ketone. The stereochemical outcome of such a reaction would be influenced by the existing (S)-stereocenter. The formation of one diastereomer over the other would be dictated by the facial selectivity of the enolate addition, which is in turn influenced by the steric and electronic nature of the C4 substituent and the reaction conditions, including the choice of base, solvent, and temperature.
While specific studies on (S)-4-(acetyloxy)-2-pentanone are not prevalent in the literature, the general principles of asymmetric aldol reactions are well-established. For instance, chiral diamines have been shown to catalyze highly efficient asymmetric aldol reactions between α,β-unsaturated keto esters and acyclic ketones, yielding products with excellent enantioselectivities. nih.gov Similarly, proline-catalyzed intramolecular aldol cyclizations proceed through a stable transition state to afford products with high stereocontrol. chemtube3d.com
Michael Reactions:
In a Michael reaction, the enolate of (S)-4-(acetyloxy)-2-pentanone can add to an α,β-unsaturated carbonyl compound in a conjugate fashion. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of this 1,4-addition would again be influenced by the chiral environment of the nucleophile. Asymmetric Michael additions of β-keto esters to nitroalkenes have been successfully achieved using simple primary β-amino alcohol organocatalysts, yielding chiral adducts in high purity. researchgate.net Furthermore, lanthanum-linked-BINOL complexes have proven effective in catalyzing the asymmetric Michael reaction of acyclic β-keto esters to cyclic enones. acs.org
Conversely, (S)-4-(acetyloxy)-2-pentanone could potentially act as a Michael acceptor if subjected to elimination to form an α,β-unsaturated ketone in situ. However, this would lead to the loss of the stereocenter. A more plausible scenario involves the use of the ketone as a pro-nucleophile in catalyzed Michael additions.
The following table illustrates representative examples of enantioselective Michael reactions with related β-dicarbonyl compounds, highlighting the potential for high stereocontrol.
| Michael Donor | Michael Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Chiral Homopolymer P4 | >100:1 | 99% | - |
| Methyl acetoacetate | 2-Cyclohexen-1-one | La-NMe-linked-BINOL | - | 92% | 82% |
Data sourced from analogous reactions in the literature. researchgate.netacs.org
Coupling Reactions at Adjacent Carbons
The carbon atoms adjacent to the carbonyl group (α- and γ-positions) in (S)-4-(acetyloxy)-2-pentanone are potential sites for the formation of new carbon-carbon bonds through various coupling reactions.
α-Functionalization:
The α-protons at the C1 and C3 positions are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of coupling reactions. For instance, palladium-catalyzed α-arylation or α-vinylation reactions are common transformations for ketones. The regioselectivity of enolate formation would be a key consideration, with the less substituted C1 position being kinetically favored for deprotonation.
While direct examples with (S)-4-(acetyloxy)-2-pentanone are scarce, enantioconvergent Kumada couplings of racemic α-bromoketones have been achieved with high enantiomeric excess using chiral bis-oxazoline ligands, demonstrating the feasibility of creating stereocenters adjacent to a ketone. wikipedia.org
γ-Functionalization:
Functionalization at the γ-position (C5) is less direct. One potential route could involve the formation of a dianion, with the more acidic α-proton being removed first, followed by a second deprotonation at the γ-position. Alternatively, allylic substitution reactions could be envisioned if the acetoxy group were to be eliminated to form an unsaturated intermediate.
Recent developments have shown chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones to form β-branched β,γ-unsaturated ketones, indicating that selective C-C bond formation can be achieved at positions other than the α-carbon under specific catalytic conditions. nih.gov
Regioselective and Stereospecific Derivatizations
The presence of both a ketone and a chiral acetoxy group allows for a range of regioselective and stereospecific derivatizations of (S)-4-(acetyloxy)-2-pentanone.
Reactions at the Carbonyl Group:
The ketone can undergo a variety of standard transformations. For example, reduction with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, (S)-4-acetoxypentan-2-ol. The stereochemical outcome at the newly formed stereocenter (C2) would be influenced by the existing stereocenter at C4, potentially leading to diastereoselectivity.
Reactions involving the Acetoxy Group:
The acetoxy group is a potential leaving group, allowing for nucleophilic substitution at the C4 position. This could proceed via an SN2 mechanism, which would result in inversion of stereochemistry, or an SN1 mechanism, which would lead to a racemic mixture. The choice of nucleophile and reaction conditions would determine the pathway. For example, hydrolysis of the acetate would yield (S)-4-hydroxy-2-pentanone. nih.govnist.govnih.gov
Combined Transformations:
The interplay between the ketone and the acetoxy group can lead to more complex transformations. For instance, treatment with a strong base could induce elimination of acetic acid to form pent-3-en-2-one. Alternatively, intramolecular reactions could be envisioned.
A study on the Au(I)-catalyzed regioselective hydration of γ-acetoxy-α,β-acetylinic esters to the corresponding β-keto esters demonstrates the potential for the acetoxy group to participate in and direct the outcome of reactions at other positions in the molecule, with retention of configuration at the chiral center. nih.gov
The following table summarizes potential derivatizations of (S)-4-(acetyloxy)-2-pentanone and the expected primary products.
| Reagent(s) | Reaction Type | Expected Product |
| NaBH4, MeOH | Carbonyl Reduction | (2R,4S)- or (2S,4S)-4-Acetoxypentan-2-ol |
| H3O+ | Acetate Hydrolysis | (S)-4-Hydroxy-2-pentanone |
| Strong Base, Heat | Elimination | Pent-3-en-2-one |
| Aldehyde, Base | Aldol Addition | Diastereomeric β-hydroxy ketone |
| α,β-Unsaturated Ketone, Base | Michael Addition | Diastereomeric 1,5-dicarbonyl compound |
Applications As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Optically Active Natural Products
The synthesis of natural products is a significant driver of innovation in organic chemistry. Chiral building blocks are frequently employed to install stereocenters with high fidelity, reducing the need for lengthy resolution steps or complex asymmetric reactions. While simple chiral molecules are invaluable, the specific application of (S)-4-(acetyloxy)-2-pentanone in the synthesis of major classes of natural products is not extensively documented in publicly available scientific literature.
Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. syr.eduyoutube.comnih.gov This process generates molecules with a characteristic repeating pattern of oxygenated and alkyl-substituted carbons, often with multiple stereocenters. utexas.edusciepublish.com The stereochemical control exerted by the various domains within the PKS enzymatic assembly line is crucial for the final structure and function of the polyketide. nih.gov
In synthetic approaches to polyketides, chemists often utilize small, enantiomerically pure fragments that correspond to sections of the natural product. However, based on available research, the direct role of (S)-4-(acetyloxy)-2-pentanone as a key building block in the total synthesis of complex polyketides has not been prominently reported.
Alkaloids and terpenoids are two other major families of natural products renowned for their structural complexity and biological activity. nih.gov The synthesis of these molecules often relies on the use of versatile chiral building blocks to construct their intricate ring systems and stereogenic centers. elsevierpure.commdpi.comportico.org For instance, building blocks like protected 4-hydroxycyclopentenones have been successfully utilized as starting materials for various alkaloids and terpenes. nih.gov
Despite the general importance of such synthons, specific examples detailing the incorporation of (S)-4-(acetyloxy)-2-pentanone or its derivatives into the scaffolds of chiral alkaloids or terpenoids are not readily found in the current body of scientific literature.
Intermediate for the Preparation of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. The efficacy of these catalysts hinges on the structure of the chiral ligand, which coordinates to a metal center and creates a chiral environment to influence the stereochemical outcome of a reaction.
The development of novel chiral ligands is an active area of research, and chiral building blocks are the starting points for their synthesis. While a wide variety of chiral molecules are used for this purpose, the utilization of (S)-4-(acetyloxy)-2-pentanone as a precursor for the synthesis of new chiral ligands for asymmetric catalysis is not a well-documented area of study.
Utilization in the Construction of Advanced Chiral Materials Precursors
The field of materials science increasingly leverages chirality to impart unique optical, electronic, and mechanical properties to polymers and other materials. Chiral building blocks can be incorporated into polymer backbones or as pendant groups to create materials with helical structures or the ability to selectively interact with other chiral molecules. Terpenes and other natural products are being explored as renewable building blocks for biopolymers. researchgate.net
However, the application of (S)-4-(acetyloxy)-2-pentanone specifically as a precursor for advanced chiral materials is not described in the available scientific and technical literature.
Computational and Theoretical Studies on S 4 Acetyloxy 2 Pentanone
Conformational Analysis and Energy Minimization Studies
The three-dimensional arrangement of atoms in a molecule, its conformation, is critical in defining its reactivity and physical properties. For a flexible molecule like (S)-4-(acetyloxy)-2-pentanone, rotation around its single bonds gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable of these arrangements, known as conformers, which correspond to energy minima on the potential energy surface.
The study of acyclic alkanes provides a fundamental framework for understanding the conformational preferences of (S)-4-(acetyloxy)-2-pentanone. The rotation around carbon-carbon single bonds leads to staggered and eclipsed conformations. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable and lower in energy than eclipsed conformations, where they are aligned. This difference in energy is attributed to torsional strain, which arises from the repulsion between the electron clouds of the bonds.
For (S)-4-(acetyloxy)-2-pentanone, the situation is more complex due to the presence of multiple rotatable bonds and the steric and electronic effects of the ketone and acetyloxy groups. The most stable conformations will seek to minimize unfavorable steric interactions between bulky groups. For instance, the anti conformation, where the largest groups on adjacent carbons are positioned 180° apart, is often the most stable. In contrast, gauche conformations, where these groups are at a 60° dihedral angle, can introduce steric strain.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to perform energy minimization studies and identify the lowest energy conformers. These methods calculate the potential energy of a molecule as a function of its geometry, allowing for the exploration of the conformational space and the identification of stable structures. While direct computational studies on (S)-4-(acetyloxy)-2-pentanone are not extensively reported in the literature, principles derived from studies on similar chiral ketones and esters can be applied to predict its likely conformational preferences.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and predict the reactivity of (S)-4-(acetyloxy)-2-pentanone. These methods solve approximations of the Schrödinger equation to provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.
DFT studies on chiral ketones, such as fructose-derived analogues, have demonstrated the significant influence of heteroatoms and stereocenters on the molecule's electronic properties and reactivity. nih.gov For (S)-4-(acetyloxy)-2-pentanone, the presence of the electronegative oxygen atoms in the ketone and ester functionalities leads to a non-uniform distribution of electron density. The carbonyl carbon of the ketone group and the carbonyl carbon of the acetyloxy group are electrophilic centers, making them susceptible to nucleophilic attack.
Quantum chemical calculations can quantify various electronic parameters that are indicative of reactivity. For example, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's ability to donate and accept electrons. The energy and shape of these orbitals can predict the sites of electrophilic and nucleophilic attack.
Furthermore, these calculations can be used to model reaction mechanisms and predict the stereochemical outcome of reactions. For instance, in the reduction of a chiral ketone, DFT can be used to calculate the energies of the transition states leading to the different stereoisomeric products. researchgate.net The preferred reaction pathway will be the one with the lowest energy transition state, thus allowing for the prediction of the major product. While specific DFT studies on (S)-4-(acetyloxy)-2-pentanone are scarce, the principles established from studies on analogous systems provide a robust framework for understanding its electronic structure and predicting its chemical reactivity. researchgate.netlibretexts.org
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscape
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior, capturing its movements and interactions with its environment over time. This computational technique is particularly valuable for understanding the influence of solvents on the conformational landscape of (S)-4-(acetyloxy)-2-pentanone. Solvents can have a profound impact on the relative energies of different conformers, thereby altering the conformational equilibrium. nih.gov
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
For a chiral molecule like (S)-4-(acetyloxy)-2-pentanone, the solvent can influence its conformation through various interactions, including dipole-dipole interactions, hydrogen bonding (if applicable), and van der Waals forces. These interactions can stabilize or destabilize certain conformers, leading to a shift in the conformational population compared to the gas phase. For example, a polar solvent might favor conformations with a larger dipole moment.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for the identification and characterization of molecules like (S)-4-(acetyloxy)-2-pentanone, especially when experimental data is unavailable or ambiguous.
The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. From these tensors, the chemical shifts (δ) and coupling constants (J) can be derived. DFT methods are commonly used for these calculations and can provide results that are in good agreement with experimental values. The accuracy of the predicted spectra is dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects.
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The predicted frequencies can help in the assignment of experimental peaks to specific vibrational modes of the molecule.
While there are no specific published computational spectroscopic studies for (S)-4-(acetyloxy)-2-pentanone, data for the related, achiral compound 2-pentanone is available. The experimental IR spectrum of 2-pentanone shows a strong absorption band corresponding to the C=O stretching vibration. Computational methods can be used to predict the IR spectrum of (S)-4-(acetyloxy)-2-pentanone, which would be expected to show characteristic peaks for both the ketone and the ester carbonyl groups, as well as other functional groups present in the molecule.
In Silico Modeling of Reaction Mechanisms and Transition States for Asymmetric Induction
In silico modeling of reaction mechanisms provides a powerful approach to understanding the origins of stereoselectivity in asymmetric reactions. For a chiral molecule like (S)-4-(acetyloxy)-2-pentanone, these computational methods can elucidate how its inherent chirality influences the outcome of a chemical transformation, a phenomenon known as asymmetric induction.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition states that connect the reactants to the products. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are critical in determining the rate and stereoselectivity of the reaction.
In the context of asymmetric induction, the reaction of a chiral molecule with a prochiral substrate can lead to the preferential formation of one stereoisomer over another. This is because the diastereomeric transition states leading to the different products have different energies. The transition state with the lower energy will be more readily accessed, resulting in the formation of the major product.
DFT calculations are a common tool for modeling transition states and reaction pathways. mdpi.com For reactions involving (S)-4-(acetyloxy)-2-pentanone, these calculations could be used to model, for example, the addition of a nucleophile to the carbonyl group. By comparing the energies of the transition states for attack from the two different faces of the carbonyl, it would be possible to predict which diastereomeric product would be favored.
While specific in silico studies on the reaction mechanisms of (S)-4-(acetyloxy)-2-pentanone are not widely reported, the principles of transition state theory and the application of computational methods to study stereoselectivity are well-established. Such studies on analogous chiral ketones and esters have provided significant insights into the factors that control asymmetric induction, including steric hindrance, electronic effects, and the role of catalysts. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-4-(acetyloxy)-2-pentanone with high enantiomeric purity?
- Answer: Synthesis typically involves stereoselective acetylation of the corresponding (S)-4-hydroxy-2-pentanone precursor. Key steps include:
- Chiral resolution : Use of chiral catalysts (e.g., lipases) or enantiomerically pure starting materials to ensure stereochemical fidelity .
- Protection/deprotection : Acetylation with acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Purification : Chiral HPLC or recrystallization to achieve >99% enantiomeric excess (e.e.) .
Q. How can the stereochemical configuration of (S)-4-(acetyloxy)-2-pentanone be confirmed experimentally?
- Answer:
- Polarimetry : Measure optical rotation and compare with literature values for (S)-enantiomers .
- Chiral chromatography : Use columns like Chiralcel OD-H to separate enantiomers and validate purity .
- X-ray crystallography : Resolve the crystal structure to unambiguously assign the (S)-configuration .
Q. What analytical techniques are most reliable for quantifying (S)-4-(acetyloxy)-2-pentanone in complex mixtures?
- Answer:
- GC-MS : Ideal for volatile ketones; use derivatization if needed to improve volatility .
- HPLC-UV : Reverse-phase C18 columns with UV detection at ~210 nm (ketone absorbance) .
- 1H NMR : Integrate acetyloxy (-OAc) proton signals (δ 2.0–2.1 ppm) against internal standards .
Advanced Research Questions
Q. How does the acetyloxy group influence the compound’s reactivity in nucleophilic substitution compared to its hydroxyl analogue?
- Answer:
- Enhanced electrophilicity : The acetyloxy group acts as a better leaving group (-OAc vs. -OH), accelerating SN2 reactions. Kinetic studies in aprotic solvents (e.g., DMF) show 10–50× faster rates .
- Steric effects : The bulky acetyl group may hinder nucleophilic attack at the β-carbon, requiring computational modeling (DFT) to predict regioselectivity .
Q. What strategies resolve conflicting data on the metabolic pathways of (S)-4-(acetyloxy)-2-pentanone in different in vitro models?
- Answer:
- Isotopic labeling : Use 13C-labeled compound to track metabolic intermediates via LC-MS .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic routes .
- Cross-model validation : Compare hepatocyte models (human vs. rodent) with controls for enzyme expression variability .
Q. How can computational models predict interactions between (S)-4-(acetyloxy)-2-pentanone and enzyme active sites?
- Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., esterases) .
- Limitations : Models may underestimate solvation effects or conformational flexibility; validate with mutagenesis studies .
Q. In enantiomer-specific effect studies, what controls and validation steps are critical?
- Answer:
- Enantiomeric controls : Include (R)-4-(acetyloxy)-2-pentanone and racemic mixtures to isolate stereochemical effects .
- Purity validation : Confirm e.e. via chiral HPLC before and after experiments .
- Blind assays : Use double-blinded protocols to minimize bias in biological activity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
